Cassythicine
Overview
Description
Cassythicine belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices, sweet bay, and tea. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
Alkaloid Identification and Structure : The major alkaloid from Cassytha melantha and Cassytha glabella is identified as cassythicine, a naturally occurring (+)-9-hydroxy-10-methoxy-1,2-methylenedioxyaporphine. This compound was previously synthesized but not found naturally. Its structural analysis includes NMR spectroscopy of related compounds (Johns, Lamberton, & Sioumis, 1966).
Vasorelaxing Effects : Cassytha filiformis, another species, contains this compound and other compounds like neolitsine and dicentrine. These were found to have potent vasorelaxing effects on rat aortic preparations, indicating potential for cardiovascular applications (Tsai, Wang, & Lin, 2008).
Ethnobotanical and Phytochemical Review : Cassytha filiformis is highlighted for its ethnobotanical significance, with medicinal uses in Siddha, European, Ayurveda, and Chinese folk medicine. The review discusses the plant's phytochemistry and pharmacological benefits (Rajamanickam, Raj, & Tiwari, 2022).
Pharmacological Activities Overview : The broad pharmacological activities of Cassytha filiformis include applications as an antiplatelet, vasorelaxant, alpha-adrenoreceptor antagonist, and antitrypnosomal agent. Various isolated compounds from this plant show therapeutic potential in human health applications (Mythili, Gajalakshmi, Sathiavelu, & Balasundaram Sridharan, 2011).
Host Interactions and Agricultural Impact : The Cassytha genus, known as laurel dodder or love vine, is reviewed for its impact on agriculture and ecosystems due to its wide range of host species. This review explores Cassytha’s parasitic habits, distribution, host range, and its influence on host plant biology (Zhang, Florentine, & Tennakoon, 2022).
Antitrypanosomal Activity and DNA Interaction : Cassytha filiformis alkaloids, including this compound, were studied for their in vitro activity against Trypanosoma brucei brucei and cytotoxicity on HeLa cells. These compounds bind to DNA as intercalating agents and interfere with topoisomerases, suggesting mechanisms for their effects on cancer cells and trypanosomes (Hoet et al., 2004).
Mechanism of Action
Cassythicine, also known as (+)-Cassythicine, is a natural product . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
More research is needed to identify the specific molecular targets of this compound .
Mode of Action
It’s known that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance .
Biochemical Pathways
It’s known that this compound is a metabolite, which means it’s an intermediate or product resulting from metabolism
Pharmacokinetics
More research is needed to outline these properties and their impact on the bioavailability of this compound .
Result of Action
It has been suggested that this compound could potentially be used as a biomarker for the consumption of certain foods, such as herbs and spices, sweet bay, and tea .
Action Environment
It’s known that environmental factors can significantly influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
Cassythicine interacts with various biomolecules in biochemical reactions . It has been found to exhibit high affinity interactions with the main protease (Mpro) of SARS-CoV-2 . The nature of these interactions involves the formation of hydrogen bonds at specific residues and π-π stacking .
Cellular Effects
This compound has shown potential antiviral properties, particularly against SARS-CoV-2 . It influences cell function by interacting with the virus’s main protease, potentially inhibiting its activity . This interaction could impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It forms hydrogen bonds with the residues of the SARS-CoV-2 main protease, potentially inhibiting the enzyme’s activity . This interaction could lead to changes in gene expression and cellular processes.
Metabolic Pathways
As an alkaloid, it is likely to interact with various enzymes or cofactors
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-10-7-16-19(24-9-23-16)18-12-8-15(22-2)14(21)6-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZJVCAMFAIGV-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331767 | |
Record name | Cassythicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5890-28-8 | |
Record name | Cassythicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5890-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cassythicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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